N-Methyl-octahydrocarbazole
Description
N-Methyl-octahydrocarbazole is a polycyclic aromatic compound characterized by a fully saturated bicyclic structure (octahydrocarbazole core) with a methyl group attached to the nitrogen atom. This structural saturation distinguishes it from partially hydrogenated analogs like tetrahydrocarbazoles (four added hydrogens) and hexahydrocarbazoles (six added hydrogens).
Synthetic routes for related compounds, such as tetrahydrocarbazole derivatives, often involve cyclization of substituted indoles or Friedel-Crafts acylation, as demonstrated in the preparation of N-acetylated tetrahydrocarbazoles (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) via IR, NMR, and mass spectrometry characterization .
Properties
IUPAC Name |
9-methyl-1,2,3,4,5,6,7,8-octahydrocarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJGFGUEJZPZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946254 | |
| Record name | 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23518-22-1 | |
| Record name | Carbazole, 1,2,3,4,5,6,7,8-octahydro-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-octahydrocarbazole typically involves the methylation of octahydrocarbazole. One common method is the reaction of octahydrocarbazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the methylation process. The use of catalysts and advanced purification techniques can further improve the overall production process.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-octahydrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form tetrahydrocarbazole derivatives.
Substitution: The methyl group on the nitrogen atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Various N-substituted octahydrocarbazole derivatives.
Scientific Research Applications
N-Methyl-octahydrocarbazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: this compound is used in the production of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Methyl-octahydrocarbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Key Differentiators:
- Tetrahydrocarbazole: Partial saturation retains aromaticity in one ring, balancing rigidity and solubility .
- Halogenation (Cl, F): Derivatives like 6-chloro-tetrahydrocarbazole exhibit enhanced bioactivity, likely due to increased electron-withdrawing effects and improved receptor interactions . C3-Methylation: Modifies ring conformation and reactivity, as seen in nitration studies where 3-methyltetrahydrocarbazole produced distinct nitro derivatives (m.p. 142–145°C vs. 123°C for hydroxylated analogs) .
Physical and Chemical Properties
| Compound | Core Structure | Substituent(s) | Melting Point (°C) | Key Reactivity/Stability |
|---|---|---|---|---|
| N-Methyl-octahydrocarbazole | Octahydrocarbazole | N-Methyl | Not reported | High lipophilicity; stable to oxidation |
| 6-Chloro-tetrahydrocarbazole | Tetrahydrocarbazole | C6-Chloro | Not reported | Enhanced bioactivity; acid-stable |
| 3-Methyl-tetrahydrocarbazole | Tetrahydrocarbazole | C3-Methyl | 99 | Forms nitro derivatives at C5/C7 |
| 9-Benzoyl-3-methylhexahydrocarbazole | Hexahydrocarbazole | C3-Methyl, C9-Benzoyl | 123 (decomp.) | Nitration yields hydroxylated byproducts |
Research Findings and Trends
- Synthetic Challenges : Nitration of methyl-substituted carbazoles (e.g., 3-methyltetrahydrocarbazole) produces positional isomers (5-nitro vs. 11-nitro derivatives), underscoring the sensitivity of reactivity to substituent placement .
- Thermodynamic Stability : Bond angle data from unrelated oxadiazole derivatives (e.g., C1–C2–C3 angles of 109.00°) suggests that carbazole derivatives with similar bond geometry may exhibit enhanced stability .
- Halogenated Analogs : Chloro and fluoro substituents in tetrahydrocarbazoles improve metabolic stability and target affinity, a trend likely applicable to octahydro derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
